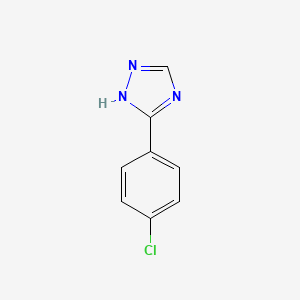

1H-1,2,4-triazol-3-il(4-clorofenil)

Descripción general

Descripción

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 1H-1,2,4-triazole exhibit significant antimicrobial properties. A study highlighted the efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected derivatives against Staphylococcus aureus and Escherichia coli are summarized in the following table:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 3a | 8 | 16 |

| 3b | 4 | 8 |

| 3c | 2 | 4 |

Triazoles inhibit critical processes in bacteria, contributing to their antimicrobial effectiveness .

Antifungal Activity

The antifungal properties of triazoles are well-documented, with recent studies demonstrating potent activity against species such as Candida albicans and Aspergillus fumigatus. For instance:

- Compound 1a (R = Cl) exhibited an MIC of 0.25 µg/mL against A. fumigatus.

The mechanism of action often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity .

Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of several triazole derivatives using peripheral blood mononuclear cells (PBMCs). Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that certain derivatives significantly reduced TNF-α production by up to 60% at optimal concentrations .

Anticancer Activity

Investigations into the anticancer activity of triazole derivatives have shown promising results. A series of compounds were assessed for their antiproliferative effects on various cancer cell lines, with notable findings including:

- Compounds with specific substituents on the triazole ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells.

This suggests that structural modifications can significantly influence the anticancer efficacy of triazole derivatives .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, researchers found that certain compounds displayed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin. The study highlighted that compounds containing a benzyl group in the 4-position of the triazole ring inhibited the growth of Gram-positive bacteria more effectively than their counterparts .

Case Study 2: Antifungal Action

Another investigation focused on the antifungal efficacy of a series of triazole derivatives against Candida species. The study revealed that specific modifications led to enhanced activity, with some compounds achieving MIC values lower than those of established antifungal agents .

Actividad Biológica

1H-1,2,4-Triazole derivatives, particularly those substituted with a 4-chlorophenyl group, have garnered attention in recent years due to their diverse biological activities. This article focuses on the biological activity of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- , exploring its anti-inflammatory, antimicrobial, antifungal, and anticancer properties through various studies and case analyses.

Overview of Biological Activities

The 1H-1,2,4-triazole scaffold is known for its ability to interact with biological targets effectively. The presence of the 4-chlorophenyl substituent enhances its pharmacological profile. Research indicates that these compounds exhibit a range of biological activities including:

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Anticancer

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance:

- A compound structurally similar to 1H-1,2,4-triazole, 3-(4-chlorophenyl)- demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with a COX-2 IC50 value of 20.5 µM compared to indomethacin's IC50 of 29.6 µM .

- These compounds also reduced pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating their potential in treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Selected Triazole Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Activity Reference |

|---|---|---|---|

| Compound A | >100 | 20.5 | Indomethacin |

| Compound B | 18.59 | 2.6 | |

| Compound C | 0.65 | 29.6 | Indomethacin |

Antimicrobial and Antifungal Activity

The antimicrobial properties of triazole derivatives have been extensively studied. For example:

- Compounds containing the triazole ring exhibited effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- The antifungal activity was particularly noted against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungal agents .

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 0.25 |

| Triazole Derivative B | A. fumigatus | 0.15 |

| Triazole Derivative C | C. albicans | 0.5 |

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated in various cancer cell lines:

- A study reported that specific triazole derivatives showed cytotoxic effects against colorectal cancer cells (HT-29), with IC50 values ranging from 5 to 10 µM .

- Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells through the inhibition of key signaling pathways .

Table 3: Anticancer Activity Overview

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | HT-29 | 7 |

| Triazole Derivative B | MCF-7 | 6 |

| Triazole Derivative C | HepG2 | 8 |

Case Studies

Several case studies have illustrated the effectiveness of 1H-1,2,4-triazole, 3-(4-chlorophenyl)- in clinical settings:

- Case Study on Anti-inflammatory Effects :

- Antifungal Treatment Case :

- Cancer Treatment Analysis :

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUIDNOUFWKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073442 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-59-7 | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the benzene and triazole rings in 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A1: The benzene ring in this compound shows conformational disorder, adopting two different orientations relative to the triazole ring. These orientations result in dihedral angles of 24.7° and 9.9° between the two ring systems [].

Q2: What types of intermolecular interactions are present in the crystal structure of 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A2: The crystal structure is stabilized by a network of hydrogen bonds. N—H⋯N and N—H⋯S hydrogen bonds link the molecules into sheets along the (001) plane. Additionally, weak C—H⋯N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.